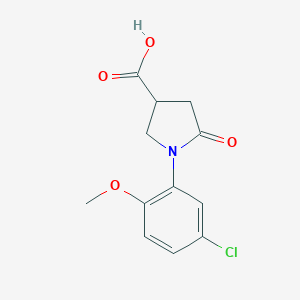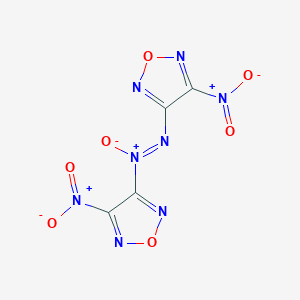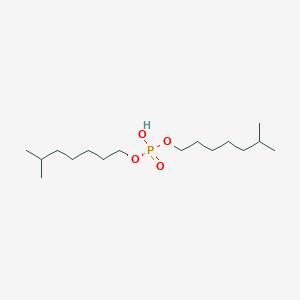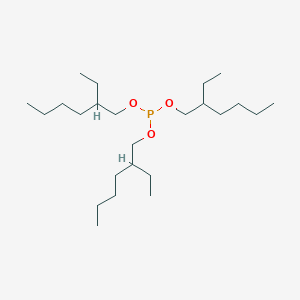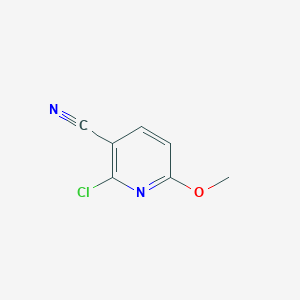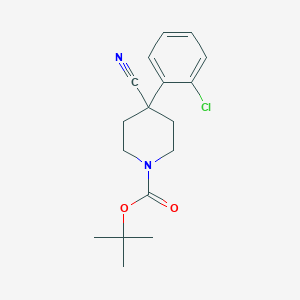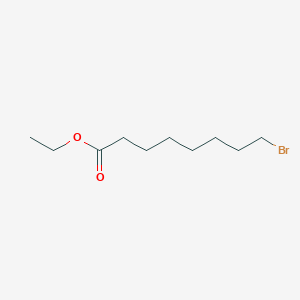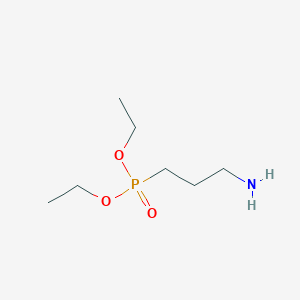
Fosfonato de dietilo (3-aminopropil)
Descripción general
Descripción
Diethyl (3-aminopropyl)phosphonate is an organophosphorus compound with the molecular formula C7H18NO3P It is a derivative of phosphonic acid and contains an amino group attached to a propyl chain, which is further connected to a phosphonate group
Aplicaciones Científicas De Investigación
Diethyl (3-aminopropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
Target of Action
Diethyl (3-aminopropyl)phosphonate is a phosphonate derivative. Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
Phosphonates, in general, are known for their enhanced resistance towards hydrolysis, making them useful in the development of potential drugs and agrochemicals . They interact with their targets by mimicking the structure of natural substrates, thereby inhibiting the action of metabolic enzymes .
Biochemical Pathways
Phosphonates are known to be involved in various biological activities . For instance, amino-phosphonates are commonly used as analogues of amino acids . More research is needed to elucidate the specific biochemical pathways affected by Diethyl (3-aminopropyl)phosphonate.
Result of Action
It is used in the preparation of tert-butyl (2-((diethoxyphosphoryl)propyl)amino)-3,4-dioxocyclobut-1-en-1-yl)carbamate , indicating its utility in chemical synthesis.
Action Environment
It is known that the compound should be stored in a dark place under an inert atmosphere at 2-8°c , suggesting that light, oxygen, and temperature can affect its stability.
Análisis Bioquímico
Biochemical Properties
Diethyl (3-aminopropyl)phosphonate plays a role in biochemical reactions, particularly in the preparation of biologically relevant phosphonylated derivatives . It interacts with a broad range of O, S, N, and C nucleophiles . The nature of these interactions is based on chemoselective activation with triflic anhydride .
Molecular Mechanism
The molecular mechanism of Diethyl (3-aminopropyl)phosphonate involves the formation of a monochlorophosphonyl species through electrophilic activation with triflic anhydride . This process enables the substitution of phosphonates, contributing to its effects at the molecular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (3-aminopropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-aminopropyl chloride under basic conditions. The reaction typically proceeds as follows:
(C2H5O)2P(O)H+ClCH2CH2CH2NH2→(C2H5O)2P(O)CH2CH2CH2NH2+HCl
The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of diethyl (3-aminopropyl)phosphonate often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3-aminopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The phosphonate group can be reduced to phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates and amines.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphonate
- Diethyl (2-aminoethyl)phosphonate
- Diethyl (4-aminobutyl)phosphonate
Uniqueness
Diethyl (3-aminopropyl)phosphonate is unique due to its specific structure, which allows it to interact with a wide range of biological and chemical targets. Its propyl chain provides flexibility, making it a versatile building block for synthesizing various derivatives. Additionally, the presence of both amino and phosphonate groups enables it to participate in diverse chemical reactions, enhancing its utility in research and industrial applications .
Propiedades
IUPAC Name |
3-diethoxyphosphorylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQORFBNFNLHVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196016 | |
| Record name | Diethyl (3-aminopropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4402-24-8 | |
| Record name | Diethyl (3-aminopropyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4402-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (3-aminopropyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004402248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (3-aminopropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (3-aminopropyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
